tert-butyl (2E)-3-cyclopropylprop-2-enoate
Overview
Description
tert-Butyl (2E)-3-cyclopropylprop-2-enoate: is an organic compound that features a tert-butyl ester group and a cyclopropyl-substituted alkene
Mechanism of Action
Target of Action
Tert-butyl esters, like “tert-butyl (2E)-3-cyclopropylprop-2-enoate”, are often used in organic chemistry as protecting groups for carboxylic acids . They protect the carboxylic acid group from unwanted reactions during a multi-step synthesis .
Mode of Action
Tert-butyl esters are typically introduced into a molecule through an esterification reaction, where a carboxylic acid reacts with tert-butanol in the presence of an acid catalyst . The tert-butyl ester can be removed later by acid-catalyzed hydrolysis .
Biochemical Pathways
The introduction and removal of tert-butyl esters can influence various biochemical pathways, depending on the specific molecule they’re attached to. For instance, they can affect protein synthesis if they’re used to protect amino acids .
Pharmacokinetics
The ADME properties of “this compound” would depend on the specific molecule it’s attached to. In general, tert-butyl esters can affect a molecule’s solubility, stability, and how it’s metabolized in the body .
Result of Action
The primary result of introducing a tert-butyl ester into a molecule is the protection of a reactive group (like a carboxylic acid), allowing other reactions to take place without affecting that group . The removal of the tert-butyl ester then reveals the reactive group again .
Action Environment
The action of tert-butyl esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH and temperature of the solution . Additionally, certain solvents can affect the stability of tert-butyl esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and tert-butyl alcohol . Another approach involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.
Scientific Research Applications
tert-Butyl (2E)-3-cyclopropylprop-2-enoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another tert-butyl ester with similar reactivity but different structural properties.
tert-Butyl methacrylate: A compound used in polymer synthesis with a similar ester group but different alkene substitution.
tert-Butyl benzoate: A tert-butyl ester with an aromatic ring, used in various chemical applications .
Uniqueness
tert-Butyl (2E)-3-cyclopropylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance on chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl (E)-3-cyclopropylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARVJRVUVPIPW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643971-46-3 | |
Record name | tert-butyl (2E)-3-cyclopropylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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